Cas no 2229690-01-9 (2,2-difluorohept-3-en-1-amine)

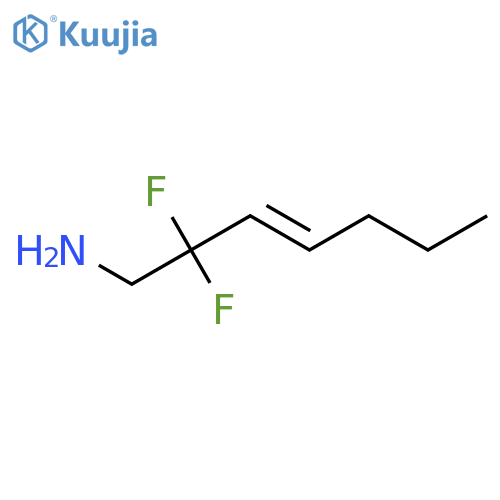

2,2-difluorohept-3-en-1-amine structure

商品名:2,2-difluorohept-3-en-1-amine

2,2-difluorohept-3-en-1-amine 化学的及び物理的性質

名前と識別子

-

- 2,2-difluorohept-3-en-1-amine

- 2229690-01-9

- EN300-1958803

-

- インチ: 1S/C7H13F2N/c1-2-3-4-5-7(8,9)6-10/h4-5H,2-3,6,10H2,1H3/b5-4+

- InChIKey: IPAWDFNCFMUIIP-SNAWJCMRSA-N

- ほほえんだ: FC(CN)(/C=C/CCC)F

計算された属性

- せいみつぶんしりょう: 149.10160574g/mol

- どういたいしつりょう: 149.10160574g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 4

- 複雑さ: 110

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

2,2-difluorohept-3-en-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1958803-0.25g |

2,2-difluorohept-3-en-1-amine |

2229690-01-9 | 0.25g |

$1078.0 | 2023-09-17 | ||

| Enamine | EN300-1958803-10.0g |

2,2-difluorohept-3-en-1-amine |

2229690-01-9 | 10g |

$5037.0 | 2023-05-31 | ||

| Enamine | EN300-1958803-0.1g |

2,2-difluorohept-3-en-1-amine |

2229690-01-9 | 0.1g |

$1031.0 | 2023-09-17 | ||

| Enamine | EN300-1958803-1g |

2,2-difluorohept-3-en-1-amine |

2229690-01-9 | 1g |

$1172.0 | 2023-09-17 | ||

| Enamine | EN300-1958803-5g |

2,2-difluorohept-3-en-1-amine |

2229690-01-9 | 5g |

$3396.0 | 2023-09-17 | ||

| Enamine | EN300-1958803-0.5g |

2,2-difluorohept-3-en-1-amine |

2229690-01-9 | 0.5g |

$1124.0 | 2023-09-17 | ||

| Enamine | EN300-1958803-1.0g |

2,2-difluorohept-3-en-1-amine |

2229690-01-9 | 1g |

$1172.0 | 2023-05-31 | ||

| Enamine | EN300-1958803-0.05g |

2,2-difluorohept-3-en-1-amine |

2229690-01-9 | 0.05g |

$983.0 | 2023-09-17 | ||

| Enamine | EN300-1958803-2.5g |

2,2-difluorohept-3-en-1-amine |

2229690-01-9 | 2.5g |

$2295.0 | 2023-09-17 | ||

| Enamine | EN300-1958803-5.0g |

2,2-difluorohept-3-en-1-amine |

2229690-01-9 | 5g |

$3396.0 | 2023-05-31 |

2,2-difluorohept-3-en-1-amine 関連文献

-

2. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

2229690-01-9 (2,2-difluorohept-3-en-1-amine) 関連製品

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量